L-METHIONINE METHYLSULFONIUM IODIDE
Overview
Description
L-METHIONINE METHYLSULFONIUM IODIDE is a versatile chemical compound with a molecular weight of 164.25 g/mol and a melting point of 139°C . This compound is known for its unique blend of chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-METHIONINE METHYLSULFONIUM IODIDE typically involves the reaction of dimethylsulfonium iodide with a suitable carboxylic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
L-METHIONINE METHYLSULFONIUM IODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds. These products have distinct chemical properties and can be used in various applications.
Scientific Research Applications
L-METHIONINE METHYLSULFONIUM IODIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which L-METHIONINE METHYLSULFONIUM IODIDE exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a methylating agent, transferring its methyl groups to specific substrates. This methylation process can alter the activity of enzymes or modify the structure of proteins, leading to various biological effects. The pathways involved in these processes are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Carboxy-3-aminopropyl)dimethylsulfonium chloride
- (3-Carboxy-3-aminopropyl)dimethylsulfonium bromide
- (3-Carboxy-3-aminopropyl)dimethylsulfonium fluoride
Uniqueness
Compared to its analogs, L-METHIONINE METHYLSULFONIUM IODIDE is unique due to its specific iodide ion, which can influence its reactivity and solubility. The iodide ion can also participate in unique substitution reactions that are not possible with other halides. This makes the compound particularly valuable in certain chemical and biological applications.
Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34236-06-1, 2766-50-9 | |
Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34236-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonium, (3-carboxy-3-aminopropyl)dimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-(3-Amino-3-carboxypropyl)dimethylsulphonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034236061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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